molecular formula C4H8N2O4 B12672586 3-Hydroxy-D-asparagine, (3R)- CAS No. 581774-19-8

3-Hydroxy-D-asparagine, (3R)-

Cat. No.: B12672586
CAS No.: 581774-19-8
M. Wt: 148.12 g/mol
InChI Key: VQTLPSCRBFYDNX-JCYAYHJZSA-N
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Description

3-Hydroxy-D-asparagine, (3R)- is a stereoisomer of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a hydroxyl group at the third carbon of the asparagine molecule, giving it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-D-asparagine, (3R)- can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis often involves the hydroxylation of asparagine using specific reagents and catalysts under controlled conditions. Biosynthesis, on the other hand, utilizes enzymatic reactions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of 3-Hydroxy-D-asparagine, (3R)- typically relies on biosynthetic methods due to their efficiency and lower environmental impact. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes to catalyze the hydroxylation of asparagine .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-D-asparagine, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 3-Hydroxy-D-asparagine, (3R)- can yield keto-asparagine, while reduction can revert it to asparagine .

Scientific Research Applications

3-Hydroxy-D-asparagine, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-D-asparagine, (3R)- involves its incorporation into proteins, where it can influence protein folding and stability. The hydroxyl group can form hydrogen bonds with other amino acids, affecting the overall structure and function of the protein. Additionally, it can participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-D-asparagine, (3R)- is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its role in various biochemical pathways. Its distinct hydroxylation pattern sets it apart from other hydroxylated amino acids, providing unique opportunities for research and application .

Properties

CAS No.

581774-19-8

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

VQTLPSCRBFYDNX-JCYAYHJZSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)N)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N

Origin of Product

United States

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